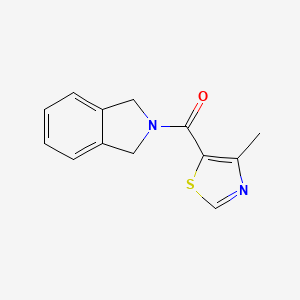

Isoindolin-2-yl(4-methylthiazol-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoindolin-2-yl(4-methylthiazol-5-yl)methanone, also known as IMTM, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Preservatives in Cosmetics and Household Products

Isothiazolinones, including derivatives similar to Isoindolin-2-yl(4-methylthiazol-5-yl)methanone, have been extensively studied for their use as preservatives in cosmetics and household products. A new methodology developed for the determination of isothiazolinone biocides in these products highlights their importance in ensuring product safety and compliance with regulatory standards. This study focused on sensitizers like 2-methyl-3-isothiazolinone (MI) and related compounds, demonstrating the effectiveness of matrix solid phase dispersion (MSPD) followed by HPLC-MS/MS for their detection and quantification. These compounds, due to their biocidal properties, help in preserving the shelf life and safety of cosmetics and household items (Álvarez-Rivera et al., 2012).

Applications in Pharmaceutical Research

The effects of structural modifications on the biological activity of isoindolinone derivatives have been explored in pharmaceutical research. One study investigated the impact of linking bridge modifications on the antipsychotic profiles of phthalimide and isoindolinone derivatives. These compounds were evaluated for their in vitro activity at dopamine and serotonin receptors, with findings suggesting potential therapeutic applications in treating psychiatric disorders. The study exemplifies the pharmaceutical significance of isoindolinone derivatives, including their ability to modulate receptor activity and influence drug design for mental health treatments (Norman, Minick, & Rigdon, 1996).

Analytical Chemistry and Environmental Safety

In analytical chemistry, the determination of isothiazolinone preservatives, akin to this compound, in various matrices has been a focal point of research. Techniques such as high-performance liquid chromatography (HPLC) have been developed and validated for the quantification of these compounds in consumer products. This research is crucial for assessing the environmental impact of isothiazolinones, monitoring their levels in products, and ensuring compliance with safety regulations. Such studies underscore the environmental and health-related implications of using these compounds as preservatives, reflecting ongoing efforts to manage their use effectively and safely (Alanazi et al., 2023).

Mechanism of Action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Isoindolin-2-yl(4-methylthiazol-5-yl)methanone may also interact with various targets in the body.

Mode of action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), and tiazofurin (an antineoplastic drug) .

Result of action

The biological activities of related indole derivatives suggest that it may have a broad range of effects .

properties

IUPAC Name |

1,3-dihydroisoindol-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-9-12(17-8-14-9)13(16)15-6-10-4-2-3-5-11(10)7-15/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTSARRFQJCFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)

![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)

![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)

![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)